1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-METHYLPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
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Overview
Description
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-METHYLPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a sec-butyl group, a difluoromethyl group, a 4-methylphenyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-METHYLPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Introduction of the 4-Methylphenyl Group: This step involves the coupling of the pyrido[2,3-d]pyrimidine core with a 4-methylphenyl group using palladium-catalyzed cross-coupling reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents such as thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-METHYLPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Properties
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-4-11(3)24-17-15(18(25)23-19(24)26)13(16(20)21)9-14(22-17)12-7-5-10(2)6-8-12/h5-9,11,16H,4H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCJDHLYCAZRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)F)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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